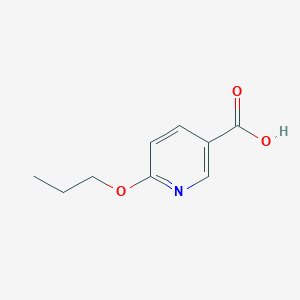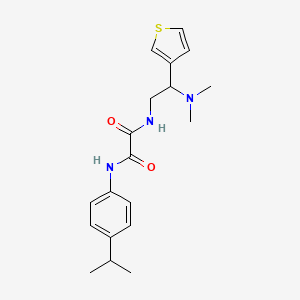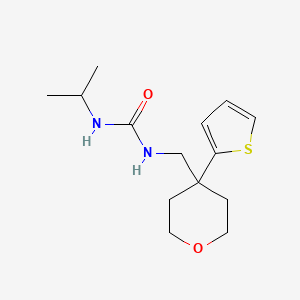
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide, also known as CP-31398, is a small molecule compound that has been studied for its potential anticancer properties. It was first synthesized in 2002 and has since been the subject of numerous scientific studies. In
Mechanism of Action
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide binds to the DNA-binding domain of mutant p53, stabilizing its structure and restoring its function. This leads to the activation of downstream target genes involved in cell cycle arrest and apoptosis. 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the interaction between mutant p53 and MDM2, a protein that targets p53 for degradation.
Biochemical and Physiological Effects:
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide has been shown to induce apoptosis in cancer cells, particularly those with mutant p53. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is its specificity for mutant p53, which makes it a promising candidate for the treatment of p53-mutant tumors. However, its low solubility and poor bioavailability can make it difficult to administer in vivo. In addition, more research is needed to determine its potential toxicity and side effects.
Future Directions
For research on 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide include the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in combination with other anticancer agents. In addition, 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide may have potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease, which are also associated with p53 dysfunction.
Synthesis Methods
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with cyclopentanone in the presence of sodium hydride, followed by reduction with sodium borohydride and chlorination with thionyl chloride. The final product is obtained by reacting the resulting 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-nitrobenzenesulfonamide with methanol.
Scientific Research Applications
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide has been studied for its potential as an anticancer agent, particularly in the treatment of p53-mutant tumors. The p53 gene is a tumor suppressor gene that plays a critical role in preventing the development of cancer. However, mutations in the p53 gene are common in many types of cancer and can lead to the loss of its tumor suppressor function. 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide has been shown to restore the function of mutant p53, leading to the induction of apoptosis in cancer cells.
properties
IUPAC Name |
5-chloro-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-19-11-5-4-10(14)8-12(11)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYTKDMUGDHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2852501.png)

![1-Ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B2852504.png)
![5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852505.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)


![5-Bromo-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2852517.png)